Ethyl 4-{2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamido}benzoate
Description
Ethyl 4-{2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamido}benzoate is a synthetic 1,8-naphthyridine derivative featuring a 4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl core. The compound is structurally characterized by:
- A 3-methoxybenzoyl group at position 3 of the naphthyridine ring.
- An ethyl benzoate acetamido side chain at position 1, introduced via an acetamide linker.
- A 7-methyl substituent on the naphthyridine scaffold.
Properties
IUPAC Name |
ethyl 4-[[2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O6/c1-4-37-28(35)18-9-11-20(12-10-18)30-24(32)16-31-15-23(25(33)19-6-5-7-21(14-19)36-3)26(34)22-13-8-17(2)29-27(22)31/h5-15H,4,16H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMGICPUOQHECW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-{2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamido}benzoate involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes:
Formation of the naphthyridine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the methoxybenzoyl group: This is achieved through acylation reactions using reagents like methoxybenzoyl chloride.
Formation of the ethyl ester: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and acid catalysts
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Ethyl 4-{2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl and naphthyridine rings, introducing new functional groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles like bromine (Br2). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-{2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamido}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 4-{2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Derivatives
The 1,8-naphthyridine scaffold is highly versatile, with modifications at positions 1, 3, 6, and 7 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Melting Points : Structural modifications influence crystallinity. For example:
- Solubility : Piperazine and carboxylic acid groups enhance aqueous solubility, whereas lipophilic substituents (e.g., 3-methoxybenzoyl) improve membrane permeability.
Biological Activity
Ethyl 4-{2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamido}benzoate (Compound ID: E999-0924) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies highlighting its efficacy in various applications.
Chemical Structure and Properties
The molecular formula of this compound is C28H25N3O6, with a molecular weight of 499.52 g/mol. The compound features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 499.52 g/mol |
| Molecular Formula | C28H25N3O6 |
| LogP | 5.1877 |
| Polar Surface Area | 90.182 Ų |
| Hydrogen Bond Acceptors | 11 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the naphthyridine core followed by the introduction of various substituents. The method often employs microwave-assisted techniques to enhance yield and reduce reaction time, similar to other naphthyridine derivatives known for their broad spectrum of biological activities .
Antimicrobial Properties
Research has shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of naphthyridine have been reported to possess antibacterial properties against various Gram-positive and Gram-negative bacteria .
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Studies indicate that naphthyridine derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . Notably, some derivatives have shown IC50 values lower than established chemotherapeutics, indicating their potency against specific cancer cell lines .
Anti-inflammatory Effects
In addition to antimicrobial and antitumor activities, related compounds have demonstrated anti-inflammatory properties. The presence of specific functional groups enhances the ability to modulate inflammatory pathways, making these compounds candidates for further investigation in treating inflammatory diseases .
Case Studies
- Antimicrobial Screening : A study screened various naphthyridine derivatives for their antimicrobial efficacy. This compound was among those tested and exhibited moderate activity against Staphylococcus aureus and Escherichia coli .
- Antitumor Evaluation : In vitro studies assessed the effects of the compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with apoptotic markers observed in treated cells .
- Inflammatory Response Modulation : Experimental models demonstrated that the compound could reduce pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting a potential role in managing inflammatory conditions .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized for improved yields?
Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation, amidation, and cyclization. For example, analogous 1,8-naphthyridine derivatives are synthesized via refluxing in ethanol or 1,4-dioxane with stoichiometric reagents like potassium hydroxide and acyl chlorides . Microwave-assisted synthesis (e.g., 120°C for 35 minutes in 1,4-dioxane) can enhance reaction efficiency and reduce byproducts . Purification via recrystallization (ethanol/water mixtures) and column chromatography improves yield and purity. Optimization strategies include adjusting solvent polarity, reagent stoichiometry, and temperature gradients during reflux .
Advanced: How do substituents on the 1,8-naphthyridine core impact physicochemical properties and target binding affinities?
Methodological Answer:
Substituent effects are critical for modulating electronic properties and intermolecular interactions. For instance:
- Electron-withdrawing groups (e.g., Cl, NO₂): Increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions .
- Alkyl/aryl groups (e.g., ethyl, tert-butyl): Improve lipophilicity, influencing membrane permeability and pharmacokinetics .
- Methoxy groups (e.g., 3-methoxybenzoyl): Alter hydrogen-bonding patterns, potentially affecting binding to biological targets like enzymes or receptors .
Computational studies (DFT, molecular docking) paired with crystallographic data (SHELXL-refined structures) can validate substituent-driven conformational changes .
Basic: What analytical techniques are essential for structural elucidation and purity assessment?
Methodological Answer:
- Spectroscopy:
- Crystallography:
- Chromatography: HPLC or TLC monitors reaction progress and purity .
Advanced: How can discrepancies between crystallographic data and computational docking models be resolved?
Methodological Answer:
Contradictions often arise from:
- Incomplete refinement: Re-analyze diffraction data with SHELXL, adjusting parameters like thermal displacement (B-factors) and occupancy .
- Solvent effects: Include solvent molecules (e.g., water, ethanol) in crystallographic models to improve accuracy .
- Docking force fields: Validate computational models (e.g., AMBER, CHARMM) against experimental hydrogen-bonding distances and torsion angles .
Cross-validation via molecular dynamics simulations (e.g., RMSD analysis) can reconcile structural mismatches .
Basic: What safety protocols are critical during synthesis and handling?
Methodological Answer:
- Ventilation: Use fume hoods to avoid inhalation of volatile reagents (e.g., acyl chlorides) .
- Protective equipment: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- First aid: For spills, rinse with copious water; if ingested, administer activated charcoal and seek medical attention .
Advanced: What strategies minimize byproduct formation during derivative synthesis?
Methodological Answer:
- Reaction monitoring: Use TLC or HPLC to track intermediates and terminate reactions at optimal conversion .
- Catalytic optimization: Employ palladium catalysts or phase-transfer agents to enhance regioselectivity .
- Byproduct identification: Characterize impurities via LC-MS or high-resolution NMR, then adjust reaction conditions (e.g., temperature, solvent polarity) to suppress their formation .
Basic: How is the crystal structure refined to ensure accuracy?
Methodological Answer:
- Data collection: Use high-resolution diffraction data (resolution ≤ 0.8 Å) to reduce noise .
- Refinement: Iteratively adjust atomic coordinates and thermal parameters in SHELXL, incorporating restraints for disordered regions .
- Validation: Check with R-factors (R₁ < 0.05) and residual electron density maps (≤ 0.3 eÅ⁻³) .
Advanced: Can computational methods predict the compound’s reactivity in novel reactions?
Methodological Answer:
- DFT calculations: Model transition states and activation energies for reactions like nucleophilic substitution or cyclization .
- Frontier molecular orbitals (FMOs): Predict electrophilic/nucleophilic sites using HOMO-LUMO gaps .
- Machine learning: Train models on analogous 1,8-naphthyridine reactions to forecast regioselectivity or byproduct profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
